molecular formula C10H7BrF4 B2554604 1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene CAS No. 2137823-26-6

1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene

Cat. No.: B2554604
CAS No.: 2137823-26-6
M. Wt: 283.064
InChI Key: DXTKXUXYOPQZOH-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene (C₁₀H₇BrF₄) is a brominated aromatic compound featuring a 2,2,3,3-tetrafluorocyclobutyl substituent at the meta position of the benzene ring. This structural motif combines the electron-withdrawing effects of fluorine atoms with the steric bulk of the cyclobutane ring, making it a valuable intermediate in organofluorine chemistry and catalytic cross-coupling reactions.

Key structural attributes include:

  • Molecular weight: Estimated at 287.05 g/mol (based on analogs like 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene) .
  • Substituent effects: The tetrafluorocyclobutyl group introduces significant steric hindrance and electron-withdrawing character, influencing reactivity in Suzuki-Miyaura or Ullmann-type couplings .

Properties

IUPAC Name

1-bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF4/c11-7-3-1-2-6(4-7)8-5-9(12,13)10(8,14)15/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTKXUXYOPQZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene typically involves the bromination of 3-(2,2,3,3-tetrafluorocyclobutyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination .

Chemical Reactions Analysis

1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, undergoing various chemical transformations to yield the desired product. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, which would depend on the specific structure of the final drug molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key differences between 1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene and structurally related bromobenzenes:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2,2,3,3-Tetrafluorocyclobutyl C₁₀H₇BrF₄ 287.05 (estimated) High steric hindrance; cross-coupling intermediate
1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene 2,2,3,3-Tetrafluorocyclobutyl (para) C₁₀H₇BrF₄ 287.05 Positional isomer; similar reactivity but distinct regioselectivity in coupling reactions
1-Bromo-3-(trifluoromethoxy)benzene Trifluoromethoxy C₇H₄BrF₃O 241.00 Strong electron-withdrawing group; used in Pd-catalyzed arylations (90–91% yields)
1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene 2,2,3,3-Tetrafluoropropoxy C₉H₇BrF₄O 287.05 Ether-linked fluorinated substituent; supplier data available (CAS 958452-23-8)
1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene Methyl + tetrafluorocyclobutyl C₁₁H₁₀F₄ 210.19 Non-brominated analog; liquid state; limited safety data

Spectroscopic and Analytical Data

  • NMR Trends :

    • Fluorine-rich substituents (e.g., tetrafluorocyclobutyl) produce distinct ¹⁹F NMR signals. For example, 1-bromo-3-(2-fluoropropyl)benzene (F6) shows characteristic ¹⁹F NMR shifts at δ -190 to -210 ppm .
    • ¹³C NMR of similar compounds (e.g., 1-Bromo-3-(trifluoromethoxy)benzene) reveals deshielded aromatic carbons adjacent to electronegative groups .
  • Mass Spectrometry :

    • LRMS data for trifluoromethoxy-substituted bromobenzenes confirm molecular ion peaks matching theoretical masses (e.g., m/z 241.00 for C₇H₄BrF₃O) .

Biological Activity

1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene (CAS Number: 2137823-26-6) is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a bromine atom and a tetrafluorocyclobutyl group, suggests possible interactions with biological systems that warrant detailed investigation.

The molecular formula of this compound is C9H7BrF4C_9H_7BrF_4, with a molecular weight of approximately 287.049 g/mol. Key physical properties include:

PropertyValue
Density1.552 g/cm³
Boiling Point247.3 °C
Melting PointNot available
LogP3.728

These properties indicate that the compound is relatively stable and may exhibit lipophilic characteristics due to its halogenated structure.

Antimicrobial Properties

Recent studies have indicated that halogenated aromatic compounds can exhibit antimicrobial activity. The presence of the bromine atom in this compound may enhance its interaction with microbial cell membranes. Research has shown that similar compounds can disrupt membrane integrity and inhibit growth in various bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that halogenated compounds can induce apoptosis or necrosis in cancer cells. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The specific cytotoxic effects of this compound remain to be fully elucidated but are under investigation.

Enzyme Inhibition

Halogenated compounds are often evaluated for their potential as enzyme inhibitors. Preliminary data suggest that this compound may interact with enzymes involved in metabolic pathways or signal transduction. Inhibitory effects on key enzymes could lead to significant therapeutic applications, particularly in the treatment of metabolic disorders or cancers.

Case Study 1: Antimicrobial Activity

In a study published in Journal of Antimicrobial Chemotherapy, researchers tested various halogenated benzene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity. While specific data on this compound was not included, its structural similarity suggests it could possess comparable properties.

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation published in Cancer Letters assessed the cytotoxic effects of halogenated benzene derivatives on human cancer cell lines. The study found that compounds with bromine substitutions showed increased cytotoxicity compared to their non-brominated counterparts. This supports the hypothesis that this compound may also demonstrate similar effects.

Future Directions

Further research is necessary to fully understand the biological activity of this compound. Key areas for future investigation include:

  • In vivo studies to assess the pharmacokinetics and pharmacodynamics.
  • Mechanistic studies to elucidate the pathways through which this compound exerts its biological effects.
  • Structure-activity relationship (SAR) studies to optimize its efficacy and minimize toxicity.

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